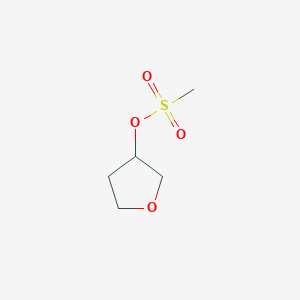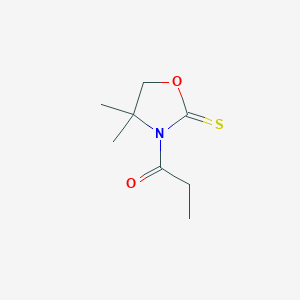![molecular formula C15H8N2O2S B186801 2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 16060-68-7](/img/structure/B186801.png)
2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as TZBIQ and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of TZBIQ is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been suggested that TZBIQ may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that TZBIQ exhibits a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antiviral and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TZBIQ in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. However, one of the limitations of using TZBIQ is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of TZBIQ. One direction is to further investigate its mechanism of action, which will help in the development of new drugs. Another direction is to study its potential applications in treating neurodegenerative diseases. Additionally, future research could focus on the synthesis of new derivatives of TZBIQ with improved properties.
Méthodes De Synthèse
Several methods have been developed for the synthesis of TZBIQ. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-(2-bromoacetyl)benzoic acid, followed by cyclization with 2-nitrobenzaldehyde. The resulting product is then reduced to obtain TZBIQ. Other methods include the use of 2-chloro-1,3-dimethylimidazolinium chloride and 2-nitrobenzaldehyde, or the reaction of 2-aminobenzophenone with thiosemicarbazide and 2-nitrobenzaldehyde.
Applications De Recherche Scientifique
TZBIQ has been studied extensively for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been shown to have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, TZBIQ has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Propriétés
Numéro CAS |
16060-68-7 |
|---|---|
Nom du produit |
2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Formule moléculaire |
C15H8N2O2S |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-(1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H |
Clé InChI |
XEDNDDVVAADJJG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4 |
Autres numéros CAS |
16060-68-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)






